3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group and a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate product with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles such as amines or thiols can replace the dimethylcarbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.
Interaction with Receptors: Binding to cellular receptors and modulating their activity to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: A related compound with similar structural features but different functional groups.
3,4-dimethoxyphenylacetic acid: Another compound with a 3,4-dimethoxyphenyl group but different core structure.
Uniqueness
3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its specific combination of a chromen-4-one core, 3,4-dimethoxyphenyl group, and dimethylcarbamate moiety
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21(2)20(23)27-13-6-7-14-17(10-13)26-11-15(19(14)22)12-5-8-16(24-3)18(9-12)25-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSZPLWXFDYAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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